2-Propylpyrazine

Description

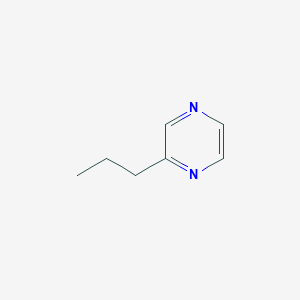

Structure

3D Structure

Properties

IUPAC Name |

2-propylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-3-7-6-8-4-5-9-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLLTFRHLPVCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066316 | |

| Record name | Propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a green vegetable odour | |

| Record name | 2-Propylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

65.00 °C. @ 12.00 mm Hg | |

| Record name | Propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Propylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.966-0.970 | |

| Record name | 2-Propylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18138-03-9 | |

| Record name | Propylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18138-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62VZ3AQA6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of 2-Propylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpyrazine (CAS No. 18138-03-9) is a heterocyclic aromatic organic compound belonging to the pyrazine family. These compounds are notable for their significant contribution to the aroma and flavor of many foods and beverages. Characterized by a green, nutty, and roasted sensory profile, this compound is naturally formed during the thermal processing of food through the Maillard reaction. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and the analytical methodologies used for its identification and quantification in various natural matrices.

Natural Occurrence of this compound

This compound is primarily a product of thermal food processing, such as roasting, baking, and frying. Its presence has been identified in a variety of common foodstuffs where it contributes to the characteristic roasted and nutty flavors.[1]

Key natural sources include:

-

Roasted Coffee: Found as a volatile aroma compound generated during the roasting of coffee beans.[2]

-

Bread: Identified as a volatile component, particularly in the crust of wheat bread.[3]

-

Roasted Nuts: Detected in roasted peanuts and walnuts.[2][4]

-

Cocoa: Present in processed cocoa products.[2]

-

Fermented Products: Pyrazines, in general, are found in various fermented foods and beverages.[2]

Quantitative Data

Direct quantitative analysis of this compound in food matrices is not widely reported in the scientific literature. Many studies identify its presence qualitatively but do not provide specific concentrations. One analysis of commercial peanut butter preparations detected propylpyrazine only in trace amounts, below 1 part-per-billion (ppb).[4] While specific concentration data is scarce, estimated daily intake values have been calculated based on its use as a flavoring agent.

| Data Point | Value | Region | Source |

| Maximised Survey-derived Daily Intake (MSDI) | 0.12 µ g/capita/day | Europe | The Good Scents Company[2] |

| Maximised Survey-derived Daily Intake (MSDI) | 0.10 µ g/capita/day | USA | The Good Scents Company[2] |

| Concentration in Peanut Butter | < 1 ppb (trace amount) | Not Specified | Biosci Biotechnol Biochem (1997)[4] |

Note: The scarcity of quantitative data highlights an opportunity for further research in the analytical characterization of this specific pyrazine in various foodstuffs.

Biosynthesis Pathway: The Maillard Reaction

The formation of this compound and other alkylpyrazines in food is predominantly a result of the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures.

The key steps leading to the formation of the pyrazine ring are:

-

Condensation: A reducing sugar (e.g., glucose) reacts with an amino acid to form a Schiff base.

-

Rearrangement: The Schiff base undergoes rearrangement to form an Amadori or Heyns product.

-

Degradation: The Amadori/Heyns products degrade into highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal).

-

Strecker Degradation: The dicarbonyls react with other amino acids in a process called Strecker degradation to produce aminocarbonyls and Strecker aldehydes. The side chain of the original amino acid determines the structure of the resulting Strecker aldehyde.

-

Condensation & Cyclization: Two aminocarbonyl molecules condense to form a dihydropyrazine intermediate.

-

Oxidation: The unstable dihydropyrazine is oxidized to form a stable, aromatic alkylpyrazine.

The specific alkyl side chains, such as the propyl group in this compound, are derived from the pool of reactive carbonyls and aldehydes (including Strecker aldehydes) present during the reaction.

Generalized Maillard reaction pathway for alkylpyrazine formation.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound from a complex food matrix requires sensitive and specific analytical techniques. The most common workflow involves extraction and concentration of the volatiles, followed by separation and detection using gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This protocol is a generalized method based on techniques reported for pyrazine analysis in food.[4][5]

-

Sample Preparation:

-

Homogenize a known quantity (e.g., 100 g) of the food sample (e.g., peanut butter, bread crust) with distilled water to create a slurry.

-

Add a known amount of an appropriate internal standard (e.g., an isotopically labeled pyrazine or a pyrazine not expected to be in the sample, like 2-ethoxy-3-ethylpyrazine) to enable quantification.

-

Add sodium chloride to the slurry to increase the ionic strength and promote the release of volatile compounds.

-

-

Acidic Purge (Optional Cleanup):

-

Acidify the sample slurry to a low pH using hydrochloric acid (HCl).

-

Purge the sample with an inert gas (e.g., nitrogen) at a controlled flow rate and temperature (e.g., 65°C). This step removes non-basic volatile interferences while the protonated (non-volatile) pyrazines remain in the solution.

-

-

Volatile Extraction and Trapping:

-

Adjust the pH of the slurry to be strongly alkaline (e.g., pH 12) using a base like sodium hydroxide (NaOH). This deprotonates the pyrazines, converting them into their volatile form.

-

Heat the alkaline solution (e.g., 50°C) and purge with an inert gas (e.g., nitrogen at 40 mL/min) for a set period (e.g., 1 hour).

-

Pass the gas stream through a sorbent trap (e.g., packed with Tenax-TA) to capture and concentrate the volatile pyrazines.

-

-

Thermal Desorption and GC-MS Analysis:

-

Place the sorbent trap into a thermal desorber unit connected to the GC-MS system.

-

Rapidly heat the trap (e.g., to 220°C) to release the trapped analytes into the GC injection port.

-

Separate the volatile compounds on a capillary GC column (e.g., DB-1 or similar non-polar phase) using a programmed temperature ramp.

-

Detect and identify the eluted compounds using a mass spectrometer. Identification of this compound is confirmed by comparing its retention time and mass spectrum to that of a pure analytical standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Alternative Extraction: For some matrices, Headspace Solid-Phase Microextraction (HS-SPME) can be used as an alternative to Purge and Trap. In HS-SPME, a coated fiber is exposed to the headspace above the heated sample to adsorb volatiles, and the fiber is then directly desorbed in the GC injector.[6]

General workflow for the analysis of this compound in food.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-propyl pyrazine, 18138-03-9 [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]

Formation Pathways of 2-Propylpyrazine in Food: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a significant class of nitrogen-containing heterocyclic compounds that contribute to the desirable nutty, roasted, and toasted aromas in a wide variety of thermally processed foods. Among these, 2-propylpyrazine imparts specific green and nutty flavor notes. Its formation is primarily a result of the Maillard reaction and the subsequent Strecker degradation of specific amino acid precursors during cooking processes like roasting, frying, and baking. Understanding the intricate formation pathways of this compound is crucial for flavor chemists and food scientists aiming to control and optimize desirable aroma profiles in food products. This technical guide delineates the core chemical reactions leading to the formation of this compound, provides available quantitative data, details experimental protocols for its analysis, and presents visual diagrams of the key pathways and workflows.

Principal Formation Pathways

The synthesis of this compound in food is predominantly a non-enzymatic process driven by heat. The two central reaction cascades are the Maillard reaction and the Strecker degradation.

The Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide array of flavor and color compounds.[1] The initial step involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form a Schiff base, which then cyclizes to an N-substituted glycosylamine.[2] This intermediate undergoes rearrangement to form an Amadori or Heyns compound. Subsequent degradation of these compounds through various routes, including enolization and dehydration, produces highly reactive α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl) and other key intermediates.[2]

Strecker Degradation: The Origin of the Propyl Moiety

The Strecker degradation is a critical component of the Maillard reaction, responsible for the formation of aldehydes (Strecker aldehydes) and α-aminocarbonyls from α-amino acids in the presence of an α-dicarbonyl compound.[3][4][5] The Strecker aldehyde contains one less carbon atom than the parent amino acid and often contributes directly to the food's aroma.[6]

The formation of the propyl side chain of this compound is strongly hypothesized to originate from the Strecker degradation of the amino acid L-norvaline . The degradation of L-norvaline yields butanal , the Strecker aldehyde that provides the three-carbon (propyl) precursor.

The overall reaction is as follows: L-norvaline + α-dicarbonyl compound → Butanal + α-aminocarbonyl + CO₂

Final Assembly of the Pyrazine Ring

The final step in the formation of this compound involves the condensation of two α-aminocarbonyl molecules, which are also products of the Strecker degradation. These intermediates cyclize to form a dihydropyrazine ring, which is then oxidized to the stable aromatic pyrazine.

For the formation of this compound, one of the α-aminocarbonyls must be derived from a precursor that can provide the propyl side chain. This can occur through the reaction of an α-dicarbonyl with ammonia (from the Strecker degradation) and a carbonyl compound containing the propyl group (like butanal). A plausible pathway involves the condensation of an α-aminoketone with butanal, followed by cyclization, dehydration, and oxidation to yield this compound.

Quantitative Data on Propylpyrazine Formation

Quantitative data specifically for this compound in food or model systems is limited in readily available literature. However, studies on related propyl-substituted pyrazines provide insight into their formation yields under specific conditions. The following table summarizes quantitative data for 2-methyl-5-propylpyrazine and 2-methyl-6-propylpyrazine from Maillard reaction model systems.

| Pyrazine Compound | Precursors | Reaction Conditions | Yield (µg/g) | Reference |

| 2-methyl-5-propylpyrazine | Lysine-Alanine mixture + Glucose | Not specified | 3-fold increase compared to single amino acids | [7] |

| 2-methyl-6-propylpyrazine | Arginine-Lysine dipeptide + Glucose | 140 °C for 90 min, pH 8.0 | 0.10 ± 0.002 | [2] |

| 2-methyl-5-propylpyrazine | Arginine-Lysine dipeptide + Glucose | 140 °C for 90 min, pH 8.0 | 0.05 ± 0.007 | [2] |

Visualizing the Formation Pathways and Experimental Workflow

Maillard Reaction and Pyrazine Formation Pathway

Caption: General pathway of the Maillard reaction leading to alkylpyrazine formation.

Strecker Degradation of L-Norvaline

Caption: Strecker degradation of L-norvaline to form butanal.

Experimental Workflow for this compound Analysis

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Experimental Protocols

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

HS-SPME-GC-MS Analysis of this compound

This protocol is a generalized methodology based on common practices for volatile compound analysis in food.[7][8][9]

Objective: To extract, identify, and quantify this compound from a food matrix.

Materials and Equipment:

-

Food sample (e.g., roasted nuts, baked goods)

-

This compound analytical standard

-

Internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or heating block

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Homogenize the solid food sample into a fine powder or paste.

-

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known concentration of the internal standard solution to the vial.

-

If desired, add 5 mL of a saturated NaCl solution to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial with the cap and septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a pre-optimized temperature (typically 60-80°C).[8]

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.

-

Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[8]

-

-

GC-MS Analysis:

-

After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC (typically set at 250°C) for thermal desorption of the analytes.

-

Desorb for 3-5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.

-

GC Conditions (Example):

-

Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 230°C at a rate of 4-5°C/min, and hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of the pure analytical standard. Confirmation can be achieved by matching with mass spectral libraries (e.g., NIST).

-

Quantify the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a previously established calibration curve.

-

Conclusion

The formation of this compound is a complex process deeply rooted in the Maillard reaction and Strecker degradation, with L-norvaline being a key precursor for its characteristic propyl side chain. While direct quantitative data for this compound remains an area for further research, the established pathways for alkylpyrazine formation provide a robust framework for understanding and predicting its occurrence. The analytical protocols outlined, particularly HS-SPME-GC-MS, offer the necessary sensitivity and selectivity for the accurate determination of this and other critical flavor compounds in food. This guide provides a foundational understanding for researchers and scientists working to modulate and control flavor development in thermally processed foods.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Strecker degradation - Wikipedia [en.wikipedia.org]

- 5. ugc.futurelearn.com [ugc.futurelearn.com]

- 6. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biosynthesis of alkylpyrazines in natural products

An In-depth Technical Guide to the Biosynthesis of Alkylpyrazines in Natural Products

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylpyrazines are a diverse class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the sensory profiles of numerous natural and processed products. They are the source of characteristic nutty, roasted, and earthy aromas in foods like coffee, cocoa, and baked goods.[1] Beyond their role as flavor and fragrance compounds, alkylpyrazines function as semiochemicals in insects and possess a range of pharmacological activities.[2] While traditionally associated with thermally-driven Maillard reactions in cooked foods, there is a significant and growing body of research on their biosynthesis by microorganisms and plants under ambient conditions.[3]

This guide provides a comprehensive technical overview of the core biosynthetic pathways of alkylpyrazines in natural systems. It details the key precursors, enzymatic steps, and regulatory factors that govern their formation. Furthermore, it includes quantitative production data, detailed experimental protocols for pathway elucidation, and visual diagrams of the core biochemical routes and experimental workflows.

Core Biosynthetic Pathways

The biosynthesis of alkylpyrazines in natural products primarily follows distinct pathways depending on the precursor amino acids and the producing organism. The most well-characterized routes are the L-threonine-dependent pathway in bacteria, the acetoin-based pathway for tetramethylpyrazine, and the pathways leading to methoxypyrazines in plants.

L-Threonine-Dependent Pathway in Bacillus subtilis

Bacillus subtilis is a key organism in the production of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP).[4] The biosynthesis of these compounds initiates from the amino acid L-threonine.

The pathway for 2,5-DMP involves a critical enzymatic first step followed by a series of spontaneous chemical reactions.[5] L-threonine is oxidized by L-threonine-3-dehydrogenase (TDH) to form the unstable intermediate L-2-amino-acetoacetate.[6] This intermediate spontaneously decarboxylates to yield aminoacetone. Two molecules of aminoacetone then condense to form 3,6-dihydro-2,5-dimethylpyrazine, which subsequently auto-oxidizes to the final aromatic product, 2,5-DMP.[4][6][7]

A competing pathway exists where the intermediate L-2-amino-acetoacetate is cleaved by 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) into glycine and acetyl-CoA.[6] Genetic inactivation of the gene encoding KBL has been shown to significantly enhance the yield of 2,5-DMP by channeling more precursor into the pyrazine pathway.[4]

The biosynthesis of TMP is mechanistically related and also dependent on TDH and L-threonine, but additionally requires precursors derived from glucose metabolism.[6] Aminoacetone, derived from threonine, condenses with acetoin, derived from pyruvate, to form TMP.[4]

Acetoin-Dependent Pathway for 2,3,5,6-Tetramethylpyrazine (TTMP)

2,3,5,6-Tetramethylpyrazine (TTMP), another commercially significant alkylpyrazine, is synthesized from precursors derived from central carbon metabolism.[8] The key building block is acetoin (3-hydroxy-2-butanone). In organisms like Corynebacterium glutamicum and Bacillus subtilis, pyruvate, the end product of glycolysis, is converted to α-acetolactate by α-acetolactate synthase (ALS) .[9][10][11] α-Acetolactate is then decarboxylated to acetoin, a reaction that can occur spontaneously or be catalyzed by α-acetolactate decarboxylase (budA) .[9][10][11] Two molecules of acetoin, in the presence of an ammonia source, condense to form TTMP through several proposed intermediates.[9][10][11]

Biosynthesis of 3-Alkyl-2-Methoxypyrazines (MPs)

3-Alkyl-2-methoxypyrazines (MPs), such as 3-isobutyl-2-methoxypyrazine (IBMP) responsible for the characteristic "bell pepper" aroma, are predominantly found in plants. Their biosynthesis involves branched-chain amino acids and a C2-unit, likely derived from glycine or serine.[12][13] Several pathways have been proposed. One prominent hypothesis suggests the condensation of an amino acid (e.g., L-leucine for IBMP) with another (e.g., glycine) to form a cyclic dipeptide intermediate (a 2,5-diketopiperazine).[14] This intermediate undergoes further modification to form a 3-alkyl-2-hydroxypyrazine (e.g., IBHP). The final, well-established step is the O-methylation of the hydroxypyrazine by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to yield the final methoxypyrazine.

Quantitative Data on Alkylpyrazine Production

The yield of alkylpyrazines from microbial fermentation varies significantly based on the species, strain, genetic modifications, and culture conditions. Metabolic engineering, particularly the knockout of competing pathways, has proven effective in boosting production titers.

| Alkylpyrazine | Producing Organism | Strain / Genetic Modification | Production Titer | Reference |

| 2,5-Dimethylpyrazine (2,5-DMP) | Bacillus subtilis 168 | Wild Type (Control) | 0.36 mM | [4] |

| 2,5-Dimethylpyrazine (2,5-DMP) | Bacillus subtilis 168 | Δkbl (KBL knockout) | 2.82 mM | [4] |

| 2-Methylpyrazine | Bacillus subtilis | Strain BcP4 | 690 µg/L | [8] |

| 2,6-Dimethylpyrazine | Bacillus subtilis | Strain BcP4 | 1891 µg/L | [8] |

| 2,5-Dimethylpyrazine (2,5-DMP) | Bacillus subtilis | Strain BcP21 | 4.5 mg/L | [8] |

| 2,3,5-Trimethylpyrazine (TMP) | Bacillus subtilis | Strain BcP21 | 52.6 mg/L | [8] |

| 2,3,5,6-Tetramethylpyrazine (TTMP) | Bacillus subtilis | Strain BcP21 | 501.1 mg/L | [8] |

| 2,3,5-Trimethylpyrazine (TMP) | Bacillus amyloliquefaciens | Strain LC-6 (Initial) | 0.071 mg/g | [15] |

| 2,3,5-Trimethylpyrazine (TMP) | Bacillus amyloliquefaciens | Strain LC-6 (Optimized) | 0.446 mg/g | [15] |

Experimental Protocols

Elucidating the biosynthetic pathways of volatile compounds like alkylpyrazines requires a combination of microbial fermentation, genetic engineering, and sensitive analytical techniques.

General Workflow for Analysis

The overall process involves culturing the microorganism, often with labeled precursors, followed by extraction of the volatile pyrazines and analysis by mass spectrometry to identify compounds and trace the incorporation of isotopic labels.

References

- 1. researchgate.net [researchgate.net]

- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. escholarship.org [escholarship.org]

- 11. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of Biosynthetic Precursors of 3-Isobutyl-2-Methoxypyrazine Using Stable Isotope Labeling Studies in Bell Pepper Fruits (Capsicum annuum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 14. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape | MDPI [mdpi.com]

- 15. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu [mdpi.com]

An In-depth Technical Guide to the Aroma and Flavor Profile of 2-Propylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aroma and flavor characteristics of 2-propylpyrazine, a key volatile compound found in a variety of foods and utilized as a flavoring agent. This document details its sensory profile, physicochemical properties, and the methodologies used for its analysis, offering valuable information for professionals in research, food science, and drug development.

Sensory Profile of this compound

This compound is a heterocyclic aromatic compound that contributes significantly to the sensory experience of many cooked and roasted foods. Its aroma and flavor are complex, often described with a combination of nutty, roasted, green, and vegetable-like notes.[1][2] The overall perception can vary depending on its concentration and the food matrix in which it is present.

Aroma: The aroma profile is predominantly characterized by nutty and roasted scents, reminiscent of roasted barley, hazelnuts, and corn.[2] It also possesses distinct green and vegetable undertones.[2]

Flavor: The flavor profile mirrors its aroma, with prominent green and nutty tastes. Some sources also describe a slightly burnt taste.[2]

Physicochemical Properties and Occurrence

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18138-03-9 | |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Density | 0.975 g/mL at 25 °C | |

| Boiling Point | 176.00 to 177.00 °C at 760.00 mm Hg | [2] |

| Refractive Index | 1.49200 to 1.49600 at 20.00 °C | [2] |

| Solubility | Soluble in alcohol and water | [2] |

This compound is a naturally occurring compound formed during the Maillard reaction and Strecker degradation, which are key chemical processes responsible for the browning and flavor development in cooked foods. It has been identified in a variety of products, including:

-

Bread

-

Cocoa

-

Coffee

-

Roasted Filberts

-

Peanuts

-

English Walnuts

-

Wort

Experimental Protocols

Sensory Evaluation

A robust sensory analysis is crucial for characterizing the aroma and flavor profile of this compound and determining its detection and recognition thresholds. A generalized workflow for such an analysis is outlined below.

Caption: Generalized workflow for the sensory evaluation of this compound.

Methodology Details:

-

Panelist Selection and Training: A panel of 10-15 individuals should be screened for their sensory acuity and trained to identify and scale the intensity of nutty, roasted, green, and other relevant aroma and flavor attributes.

-

Sample Preparation: For threshold determination, a series of dilutions of this compound in purified, odor-free water should be prepared. For descriptive analysis, the compound can be incorporated into a neutral food base (e.g., a simple starch or sugar solution) to assess its profile in a more complex matrix.

-

Threshold Determination: The ASTM E679 standard method, which employs a three-alternative forced-choice (3-AFC) ascending concentration series, is a widely accepted protocol for determining detection thresholds.

-

Descriptive Analysis: A trained panel can use a method like Quantitative Descriptive Analysis (QDA®) to develop a specific sensory vocabulary for this compound and rate the intensity of each attribute on a linear scale.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound in various matrices. A typical workflow for GC-MS analysis is depicted below.

Caption: General workflow for the GC-MS analysis of this compound.

Methodology Details:

-

Extraction: The choice of extraction method depends on the sample matrix. For solid samples like roasted nuts or coffee beans, headspace solid-phase microextraction (HS-SPME) is a common and solvent-free technique. For liquid samples, solvent extraction followed by concentration may be employed.

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX) is typically used for the separation of pyrazines.

-

Injector: The injector temperature is usually set around 250 °C.

-

Oven Program: A temperature gradient is programmed to effectively separate the volatile compounds. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Detection: The mass spectrometer detects the mass-to-charge ratio of the fragment ions.

-

-

Identification and Quantification: this compound is identified by comparing its mass spectrum and retention index to that of an authentic standard. Quantification is achieved by creating a calibration curve using a known concentration of the standard, often with the addition of an internal standard to correct for variations in extraction and injection.

Conclusion

This compound is a significant contributor to the desirable nutty and roasted aromas and flavors in a wide range of food products. Understanding its sensory characteristics and having robust analytical methods for its detection and quantification are essential for researchers, scientists, and professionals in the food and pharmaceutical industries. This guide provides a foundational understanding of this compound, summarizing its known sensory profile and detailing the experimental protocols necessary for its comprehensive analysis. Further research to determine its specific odor and taste thresholds would provide a more complete picture of its sensory impact.

References

Navigating the Sensory World of 2-Propylpyrazine: A Technical Guide to a Potent Aroma Compound

For Immediate Release

[City, State] – December 24, 2025 – A comprehensive technical guide has been developed to detail the sensory threshold of 2-propylpyrazine in both water and oil, providing a critical resource for researchers, scientists, and professionals in drug development and flavor chemistry. This in-depth guide offers a thorough examination of the quantitative sensory data, detailed experimental protocols for threshold determination, and an exploration of the underlying signaling pathways involved in pyrazine perception.

This compound is a heterocyclic aromatic organic compound known for its distinct nutty, earthy, and roasty aroma. Understanding its sensory threshold—the minimum concentration at which it can be detected by human senses—is paramount for its application in the food and pharmaceutical industries. This guide synthesizes available scientific literature to present a clear and actionable overview of this potent flavor compound.

Quantitative Sensory Thresholds of this compound

The sensory threshold of an aroma compound is significantly influenced by the medium in which it is presented. The polarity and viscosity of the solvent affect the release of volatile compounds and their interaction with olfactory receptors. The following table summarizes the reported sensory detection thresholds for this compound in aqueous and lipid-based media.

| Medium | Threshold Type | Concentration (ppb) | Reference |

| Water | Odor | 15 | (Koehler, Mason, & Odell, 1971) |

| Oil (Lipid) | Odor | 750 | (Koehler, Mason, & Odell, 1971) |

Note: ppb = parts per billion

The data clearly indicates that the odor threshold of this compound is significantly lower in water compared to oil. This difference is attributed to the hydrophobic nature of this compound, which leads to a higher volatility in aqueous solutions and, consequently, a greater availability to olfactory receptors in the nasal cavity. In an oil matrix, the compound is more readily dissolved, reducing its headspace concentration and thus requiring a higher overall concentration to be detected.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds requires rigorous and standardized methodologies to ensure the reliability and reproducibility of the results. The 3-Alternative Forced-Choice (3-AFC) method is a widely accepted and robust technique for establishing detection thresholds.

3-Alternative Forced-Choice (3-AFC) Method in an Aqueous Medium

This protocol outlines the determination of the odor threshold of this compound in water.

Objective: To determine the lowest concentration of this compound in water that can be reliably detected by a sensory panel.

Materials:

-

High-purity this compound

-

Odor-free, purified water

-

Glass sniffing flasks with airtight lids

-

Precision micropipettes and glassware for serial dilutions

-

A panel of trained sensory assessors (typically 15-20 individuals)

Procedure:

-

Panelist Training and Selection: Panelists are screened for their sensory acuity and trained to recognize the characteristic aroma of this compound.

-

Sample Preparation: A stock solution of this compound is prepared in a small amount of ethanol and then serially diluted with odor-free water to create a range of concentrations in geometric steps (e.g., a factor of 3).

-

Test Administration: For each concentration level, three samples are presented to each panelist in a randomized order. Two of the samples are blanks (odor-free water), and one contains the this compound dilution.

-

Panelist Task: Panelists are instructed to sniff the headspace of each flask and identify the sample that is different from the other two.

-

Data Analysis: The number of correct identifications at each concentration is recorded. The group's best-estimate threshold is calculated as the geometric mean of the last concentration not detected and the first concentration correctly identified by at least 50% of the panel, corrected for chance.

3-Alternative Forced-Choice (3-AFC) Method in an Oil Medium

This protocol is adapted for determining the odor threshold of this compound in a lipid matrix.

Objective: To determine the lowest concentration of this compound in a neutral oil that can be reliably detected by a sensory panel.

Materials:

-

High-purity this compound

-

Deodorized, neutral-flavored oil (e.g., refined peanut or canola oil)

-

Glass sample containers with lids

-

Analytical balance and volumetric flasks for accurate dilutions

-

A panel of trained sensory assessors

Procedure:

-

Panelist Training and Selection: Similar to the aqueous protocol, panelists are trained to recognize the aroma of this compound in an oil matrix.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a known weight of the compound in a specific volume of the deodorized oil. Serial dilutions are then made using the same oil as the diluent.

-

Test Administration: Three samples (two blanks and one spiked with this compound) are presented to each panelist at each concentration level. The samples are typically presented in opaque containers to avoid visual bias.

-

Panelist Task: Panelists are instructed to assess the aroma of each sample and identify the one that is different.

-

Data Analysis: The data is analyzed in the same manner as the aqueous protocol to determine the group's best-estimate threshold.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the sensory threshold of this compound using the 3-AFC method.

Signaling Pathways in Pyrazine Perception

The perception of pyrazines, like other odorants, is initiated by the interaction of the volatile molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the exact receptor-ligand interactions for this compound are a subject of ongoing research, the general signaling cascade following receptor activation is well-established.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates the associated G-protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific aroma.

The following diagram illustrates this olfactory signal transduction pathway.

This technical guide provides a foundational understanding of the sensory properties of this compound. The presented data and protocols are intended to assist researchers and industry professionals in the accurate assessment and application of this important aroma compound. Further research into the specific olfactory receptors and the complex interactions within different food matrices will continue to enhance our understanding of flavor perception.

Physical properties of 2-Propylpyrazine including boiling and melting points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-propylpyrazine, a heterocyclic aromatic compound of interest in the flavor, fragrance, and pharmaceutical industries. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows to support research and development activities.

Core Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature, characterized by a nutty and roasted aroma.[1][2] Its key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 174 - 177 °C | 760 mmHg |

| 65 °C | 12 mmHg | |

| Melting Point | Not available | |

| Density | 0.97 - 0.975 g/cm³ | 25 °C |

| Refractive Index | 1.492 - 1.496 | 20 °C[1] |

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of this compound are not extensively detailed in publicly available literature, a documented synthesis and a general method for boiling point determination provide valuable insights.

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 2-chloropyrazine with propylmagnesium chloride.[3] The protocol is as follows:

-

To a stirred round-bottomed flask, add 8.0 mL of 2-chloropyrazine, 1.58 g of iron acetylacetonate (Fe(acac)3), and 100 mL of tetrahydrofuran (THF).

-

Stir the mixture under a nitrogen atmosphere to form a red solution.

-

Cool the flask in an ice water bath for 10 minutes.

-

Slowly add 49 mL of n-propylmagnesium chloride, at which point the solution will turn dark purple.

-

Allow the reaction to proceed for 1.5 hours.

-

Add an additional 10 mL of n-propylmagnesium chloride over 10 minutes.

-

After 20 minutes, add a further 5 mL of n-propylmagnesium chloride.

-

Stir for approximately 30 minutes, then add 22 mL of saturated aqueous ammonium chloride (NH4Cl) over 7 minutes.

-

Add another 7 mL of NH4Cl, then stop stirring and allow the mixture to stand at room temperature under nitrogen overnight.

-

Add 125 mL of ethyl acetate (EtOAc) and 450 mL of water, then filter the mixture.

-

Separate the organic and aqueous phases, and extract the aqueous phase twice with 125 mL of EtOAc.

-

Combine the organic phases and filter through Celite.

-

Concentrate the solution using a rotary evaporator at 200 mbar and 40 °C.

-

Purify the product by short-range distillation and Vigreux column distillation (90-110 °C at 200 mbar) to yield 2-n-propylpyrazine.[3]

-

Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC).[3]

General Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample.[4]

-

Attach a small test tube containing 1-2 mL of the liquid sample to a thermometer.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Position the thermometer and attached test tube in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.[4]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observe the capillary tube. A continuous stream of bubbles will emerge as the liquid boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the synthesis of this compound and a generalized workflow for boiling point determination.

References

Solubility Profile of 2-Propylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-propylpyrazine in various solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported qualitative and quantitative data with generalized experimental protocols for solubility determination.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound known for its characteristic nutty and roasted aroma. It is a key flavor component in many foods and beverages and is also utilized in the fragrance industry. Understanding its solubility is crucial for its application in various formulations, for quality control, and in the development of new products.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table summarizes the known values. It is important to note that some of this data is estimated.

| Solvent | Temperature (°C) | Solubility | Unit | Source |

| Water | 25 | 5476 | mg/L (estimated) | [1][2] |

| Ethanol | Room Temperature | Miscible | - | [3] |

Qualitative descriptions indicate that this compound is also soluble in other organic solvents[3].

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, analogous to other pyrazine derivatives:

-

Polarity: The presence of two nitrogen atoms in the pyrazine ring imparts some polarity to the molecule, allowing for hydrogen bonding with polar solvents like water and alcohols[4].

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

-

Solvent Properties: The principle of "like dissolves like" is applicable. This compound, with its alkyl side chain, is expected to show good solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle. For emulsions or fine suspensions, centrifugation at the experimental temperature can be used to separate the phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Analytical Method Validation: The chosen analytical method (HPLC or GC) should be validated for linearity, accuracy, precision, and specificity for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its known properties suggest solubility in water and miscibility with ethanol. For applications requiring precise solubility values in other solvents, experimental determination is necessary. The provided generalized protocol offers a robust framework for such investigations. Further research to establish a comprehensive solubility profile of this compound across a range of solvents and temperatures would be highly beneficial for the scientific and industrial communities.

References

In-Depth Technical Guide to the Toxicological Data and Safety Information of 2-Propylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpyrazine is a flavoring substance belonging to the chemical class of alkylpyrazines. These compounds are found naturally in a variety of roasted, toasted, or thermally processed foods and contribute to their characteristic aromas. In the flavor industry, this compound is used to impart nutty, roasted, and cocoa-like notes to a wide range of food products. This technical guide provides a comprehensive overview of the available toxicological data and safety information for this compound, intended for researchers, scientists, and professionals in drug development and food safety.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Pyrazine, 2-propyl- | |

| CAS Number | 18138-03-9 | [1][2] |

| FEMA Number | 3961 | [1][2] |

| JECFA Number | 763 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Green, nutty, roasted | [2] |

| Boiling Point | 176-177 °C at 760 mmHg | [2] |

| Flash Point | 60 °C (140 °F) | [3] |

| Solubility | Soluble in water and organic solvents | [2] |

Regulatory Status and Safety Assessment

Toxicological Data

Due to the low toxicity profile of this compound at its current levels of use as a flavoring agent, extensive substance-specific toxicological studies are not always available. The safety assessment often relies on data from structurally related compounds and the TTC approach.

Acute Toxicity

Subchronic Toxicity

No specific 90-day oral toxicity studies for this compound were identified in the reviewed literature. The safety for repeated exposure is supported by the TTC approach. For a Cramer Class II substance, the TTC corresponds to a chronic intake of 9 µg/kg body weight/day[8].

Genotoxicity

In vitro and in vivo genotoxicity data for this compound are limited. However, the JECFA and other regulatory bodies have evaluated a large number of pyrazine derivatives and have not raised significant concerns about their genotoxic potential at the low levels of intake from food[2].

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound have not been identified. The safety in this regard is supported by the TTC, which for reproductive and developmental endpoints for Cramer Class II substances is 19 µg/kg body weight/day[6].

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols would be applicable for any future testing of this compound.

Acute Oral Toxicity (OECD 420, 423, 425)

The acute oral toxicity is typically determined in rodents (rats are the preferred species). The test substance is administered in a single dose via gavage. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 (the dose causing mortality in 50% of the animals) is then calculated. Modern methods like the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425) are used to reduce the number of animals required.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

In this study, the test substance is administered daily to groups of rodents (usually rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Observations include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation. After a suitable treatment and recovery period, the cells are harvested, and the chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Rodents (usually mice or rats) are exposed to the test substance, typically on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after treatment. The erythrocytes are then analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the substance is genotoxic in vivo.

Metabolism and Toxicokinetics

Alkylpyrazines, including this compound, are expected to be readily absorbed from the gastrointestinal tract. The primary metabolic pathway involves the oxidation of the alkyl side-chain. For this compound, this would likely involve oxidation of the propyl group to form 3-(pyrazin-2-yl)propanoic acid. Further metabolism may occur, followed by conjugation and excretion, primarily in the urine.

Metabolic Pathway of this compound

Experimental Workflow

The safety assessment of a flavoring agent like this compound typically follows a structured workflow that integrates information on chemical structure, exposure, and potential toxicity.

Safety Assessment Workflow

Conclusion

Based on the available information, this compound is considered to be of low toxicological concern when used as a flavoring agent at current estimated levels of intake. Its safety is supported by its classification into Cramer Structural Class II and the application of the Threshold of Toxicological Concern. While substance-specific toxicological data are limited, the extensive evaluations of structurally related pyrazine derivatives by international regulatory bodies provide additional confidence in its safety. For novel applications or higher exposure scenarios, the experimental protocols outlined in this guide provide a framework for any necessary further toxicological evaluation.

References

- 1. femaflavor.org [femaflavor.org]

- 2. 2-propyl pyrazine, 18138-03-9 [thegoodscentscompany.com]

- 3. This compound 97 , FG 18138-03-9 [sigmaaldrich.com]

- 4. WHO | JECFA [apps.who.int]

- 5. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 6. americanchemistry.com [americanchemistry.com]

- 7. Threshold of Toxicological Concern | Food Packaging Forum [foodpackagingforum.org]

- 8. Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2-Propylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 2-propylpyrazine, a heterocyclic aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries. The following sections describe various synthetic methodologies, present quantitative data in a structured format, and include detailed experimental procedures.

Introduction

This compound is a valuable organic compound known for its characteristic nutty and roasted aroma, making it a significant component in the flavor and fragrance industry. Beyond its sensory properties, the pyrazine ring is a key structural motif in many biologically active molecules, rendering its derivatives, including this compound, of interest in medicinal chemistry and drug development. The synthesis of this compound can be achieved through several chemical routes, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability. This document outlines two distinct and effective methods for its preparation: a Grignard reaction and a one-pot condensation reaction.

Summary of Synthetic Methods

The following table summarizes the quantitative data for the described synthetic methods for this compound.

| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Yield (%) |

| Grignard Reaction | 2-Chloropyrazine, n-Propylmagnesium chloride | Iron (III) acetylacetonate (Fe(acac)₃) | Tetrahydrofuran (THF) | ~2 hours | 82.4 |

| One-Pot Condensation | Ethylenediamine, 1,2-Pentanedione | Potassium tert-butoxide (t-BuOK) | Aqueous Methanol | Not specified | High (expected) |

Experimental Protocols

Method 1: Grignard Reaction

This method describes the synthesis of this compound via the cross-coupling of 2-chloropyrazine with a propyl Grignard reagent, catalyzed by iron (III) acetylacetonate. This approach offers a high yield and relatively short reaction time.

Materials:

-

2-Chloropyrazine

-

n-Propylmagnesium chloride (in a suitable solvent like THF)

-

Iron (III) acetylacetonate (Fe(acac)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Water

-

Celite

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottomed flask, dropping funnel, condenser, etc.)

-

Ice water bath

-

Rotary evaporator

-

Distillation apparatus (short-path and Vigreux column)

Procedure: [1]

-

To a stirred round-bottomed flask, add 8.0 mL of 2-chloropyrazine, 1.58 g of iron (III) acetylacetonate (Fe(acac)₃), and 100 mL of anhydrous tetrahydrofuran (THF).

-

Stir the mixture under a nitrogen atmosphere to form a red solution.

-

Cool the flask in an ice water bath for 10 minutes.

-

Slowly add 49 mL of n-propylmagnesium chloride solution. The solution will turn dark purple.

-

After 1.5 hours of reaction, add an additional 10 mL of n-propylmagnesium chloride over 10 minutes.

-

After an additional 20 minutes, add another 5 mL of n-propylmagnesium chloride.

-

Stir for approximately 30 minutes, then quench the reaction by adding 22 mL of saturated aqueous ammonium chloride (NH₄Cl) over 7 minutes.

-

Add an additional 7 mL of NH₄Cl, stop stirring, and allow the mixture to stand at room temperature under a nitrogen atmosphere overnight.

-

Add 125 mL of ethyl acetate (EtOAc) and 450 mL of water to the reaction mixture.

-

Filter the mixture through a polypropylene filter and transfer it to a separatory funnel.

-

Separate the organic and aqueous phases. Extract the aqueous phase twice with 125 mL of EtOAc.

-

Combine the organic phases and filter through Celite.

-

Concentrate the organic phase using a rotary evaporator at 200 mbar and 40 °C.

-

Purify the crude product by short-path distillation followed by Vigreux column distillation (200 mbar, 90-110 °C) to obtain 2-n-propylpyrazine.

Expected Yield: 9.0 g (82.4%)

Method 2: One-Pot Condensation Reaction

This "greener" approach involves the direct condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] This method is advantageous due to its one-pot nature, use of a catalytic amount of a common base, and operation at room temperature. For the synthesis of this compound, the required precursors are ethylenediamine and 1,2-pentanedione.

Materials:

-

Ethylenediamine

-

1,2-Pentanedione

-

Potassium tert-butoxide (t-BuOK)

-

Aqueous Methanol

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for chromatography

-

Standard glassware for organic synthesis (round-bottomed flask, magnetic stirrer)

-

TLC plates for reaction monitoring

Procedure:

-

In a 50 mL round-bottomed flask, dissolve 2 mmol of 1,2-pentanedione in 3 mL of aqueous methanol.

-

Stir the solution with a magnetic spinning bar to ensure it is homogeneous.

-

To this solution, add 2 mmol of ethylenediamine and a catalytic amount of potassium tert-butoxide (t-BuOK) (10 mg or 0.08 mmol).

-

Continue stirring at room temperature until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Expected Yield: While a specific yield for this compound is not provided in the reference, this method is described as a high-yielding process for pyrazine derivatives.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the described synthetic methods.

Caption: Workflow for the Grignard synthesis of this compound.

Caption: Workflow for the one-pot condensation synthesis of this compound.

References

Application Note: Laboratory-Scale Synthesis of 2-Propylpyrazine from 2-Chloropyrazine via Iron-Catalyzed Cross-Coupling

Introduction

2-Propylpyrazine is a valuable heterocyclic compound widely utilized as a flavoring agent in the food industry to impart nutty and roasted notes to a variety of products.[1] It also serves as an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] This application note provides a detailed protocol for the laboratory-scale synthesis of this compound through the cross-coupling of 2-chloropyrazine with a propyl Grignard reagent, a method analogous to the Kumada coupling.[3][4] The procedure employs iron(III) acetylacetonate as an effective and economical catalyst.[2]

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to the preparation of this compound.

Experimental Overview

The synthesis involves the reaction of 2-chloropyrazine with n-propylmagnesium chloride in the presence of an iron(III) acetylacetonate catalyst in tetrahydrofuran (THF). The reaction proceeds via a cross-coupling mechanism where the propyl group from the Grignard reagent displaces the chlorine atom on the pyrazine ring. The reaction mixture is then quenched, and the product is isolated and purified by distillation.

Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 154 |

| n-Propylmagnesium chloride | C₃H₇ClMg | 102.85 | - |

| This compound | C₇H₁₀N₂ | 122.17 | 174 |

| Iron(III) acetylacetonate | C₁₅H₂₁FeO₆ | 353.17 | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Quantity | Molar Equivalent |

| 2-Chloropyrazine | 14508-49-7 | 8.0 mL | 1.0 |

| Iron(III) acetylacetonate (Fe(acac)₃) | 14024-18-1 | 1.58 g | - |

| n-Propylmagnesium chloride (2.0 M in THF) | 2234-82-4 | 59 mL (total) | - |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 100 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 375 mL | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 29 mL | - |

| Water (deionized) | 7732-18-5 | 450 mL | - |

| Celite | 61790-53-2 | As needed | - |

Equipment

-

Round-bottomed flask (250 mL)

-

Stirring plate and magnetic stir bar

-

Nitrogen inlet and outlet (or balloon)

-

Ice water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (short-path and Vigreux column)

Procedure

-

Reaction Setup: To a stirred 250 mL round-bottomed flask, add 8.0 mL of 2-chloropyrazine, 1.58 g of iron acetylacetonate (Fe(acac)₃), and 100 mL of anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere. The mixture will form a red solution.

-

Cooling: Cool the flask in an ice water bath for 10 minutes.

-

Grignard Addition (Initial): Slowly add 49 mL of n-propylmagnesium chloride solution to the cooled reaction mixture. The solution will turn dark purple.

-

Reaction Time: Allow the reaction to proceed for 1.5 hours at this temperature.

-

Grignard Addition (Second): After 1.5 hours, add an additional 10 mL of n-propylmagnesium chloride over 10 minutes.

-

Quenching: After stirring for approximately 30 minutes following the second addition, slowly add 22 mL of saturated aqueous ammonium chloride (NH₄Cl) over 7 minutes to quench the reaction. Add an additional 7 mL of NH₄Cl.

-

Overnight Stirring: Stop the cooling and allow the mixture to stir at room temperature under a nitrogen atmosphere overnight.

-

Workup - Extraction: Add 125 mL of ethyl acetate (EtOAc) and 450 mL of water to the reaction mixture. Filter the mixture through a polypropylene filter and transfer it to a separatory funnel.

-

Phase Separation: Separate the organic and aqueous phases. Extract the aqueous phase twice more with 125 mL of EtOAc each time.

-

Drying and Concentration: Combine the organic phases and filter them through a pad of Celite. Concentrate the filtrate using a rotary evaporator at 40 °C and 200 mbar.

-

Purification: Purify the crude product by short-range distillation followed by Vigreux column distillation at 200 mbar and a temperature range of 90-110 °C.[2]

Results

The described procedure yields 9.0 g of 2-n-propylpyrazine, which corresponds to an 82.4% yield.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Grignard reagents are highly reactive with water and air; handle under an inert atmosphere.

-

Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use anhydrous THF and handle it with care.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a reliable and high-yielding protocol for the laboratory-scale synthesis of this compound from 2-chloropyrazine. The use of an iron catalyst presents a cost-effective alternative to palladium or nickel catalysts often used in cross-coupling reactions.[3][5][6][7] The detailed methodology and structured data presentation are intended to facilitate the reproduction of this synthesis by researchers in academic and industrial settings.

References

Application Notes & Protocols for the Quantification of 2-Propylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Propylpyrazine, a volatile organic compound found in various food matrices and of interest in flavor, fragrance, and potentially pharmaceutical research. The primary analytical technique covered is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the determination of volatile and semi-volatile compounds.

Introduction